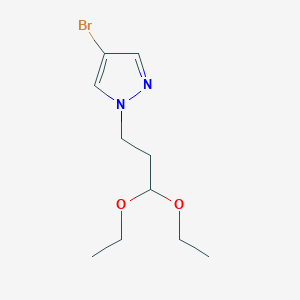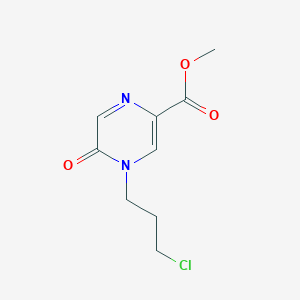
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate is an organic compound belonging to the pyrazine family It is characterized by the presence of a pyrazine ring substituted with a methyl ester group, a 3-chloropropyl chain, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α-diketones.
Introduction of the 3-Chloropropyl Group: The 3-chloropropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazine ring is replaced by the 3-chloropropyl moiety.
Esterification: The carboxylic acid group on the pyrazine ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-chloropropyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols under basic conditions.
Major Products:
Oxidation: Alcohols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of pyrazine derivatives on biological systems, including their potential antimicrobial or anticancer activities.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chloropropyl group and the ketone moiety can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or receptor modulation, leading to therapeutic effects.
Comparación Con Compuestos Similares
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate: Unique due to its specific substitution pattern on the pyrazine ring.
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity. The presence of the ester group allows for further derivatization, while the 3-chloropropyl group provides a site for nucleophilic substitution reactions.
Propiedades
Fórmula molecular |
C9H11ClN2O3 |
|---|---|
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
methyl 4-(3-chloropropyl)-5-oxopyrazine-2-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3/c1-15-9(14)7-6-12(4-2-3-10)8(13)5-11-7/h5-6H,2-4H2,1H3 |
Clave InChI |
VILWIVOUBMGJGL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(C(=O)C=N1)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




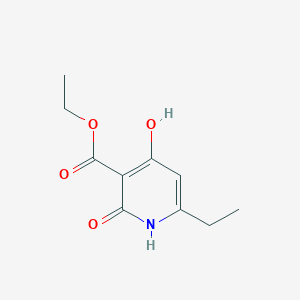
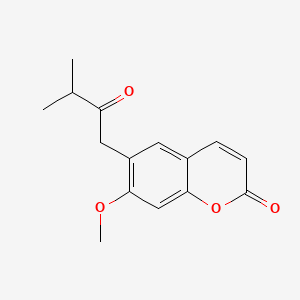

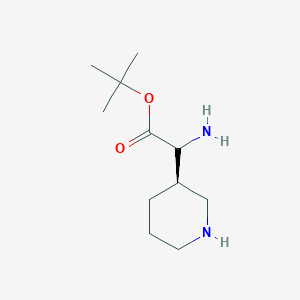
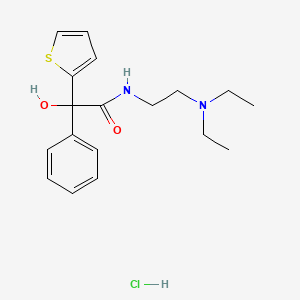
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)
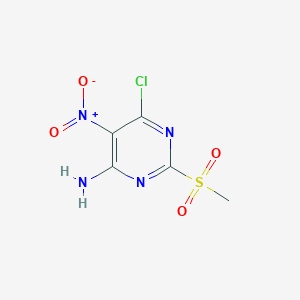
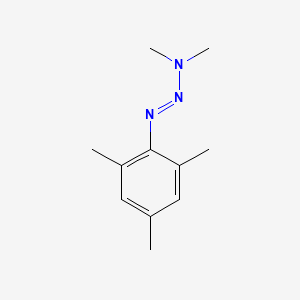

![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
